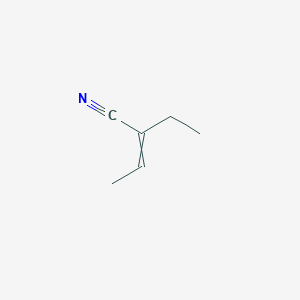![molecular formula C8H5NO3 B12356294 4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde can be achieved through a multi-step process involving the construction of the furan and pyridine rings followed by functional group modifications. One common method involves the use of rhodium-catalyzed tandem reactions to construct the furo[3,2-c]pyridine core . This process typically includes steps such as C-H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a photosensitizer in photodynamic therapy for targeting drug-resistant bacteria.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde, particularly in its role as a photosensitizer, involves the generation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals upon exposure to light . These ROS can damage cellular components, leading to the ablation of target cells, such as drug-resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Furo[3,4-c]pyridine-1,4-diones: Compounds with similar structural motifs and synthetic routes.
Uniqueness
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific fused ring system and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a photosensitizer for generating ROS sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H5NO3 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-4,6H |
InChI-Schlüssel |
RHPYPJIMMXCXCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(C=C(O2)C=O)C(=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


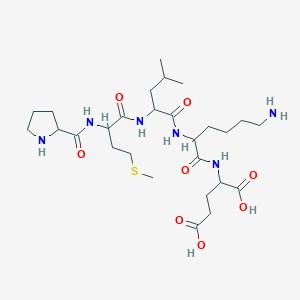

![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
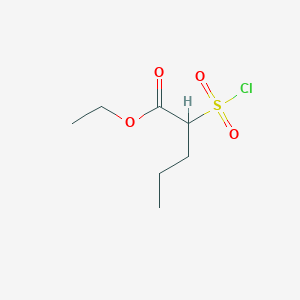
![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
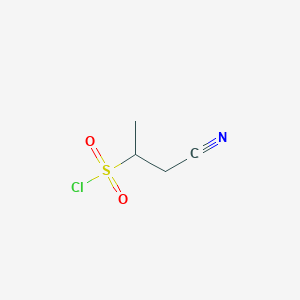
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1,3-diazinane-2,4-dione](/img/structure/B12356243.png)
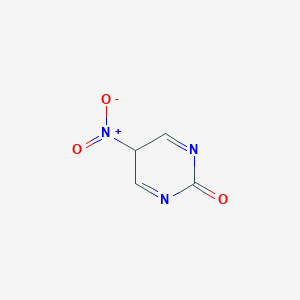

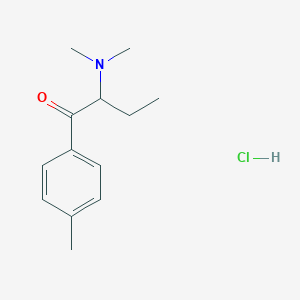
![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)

